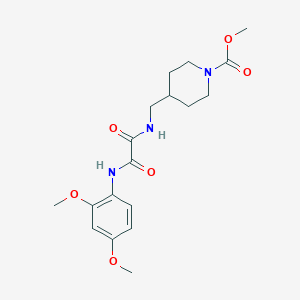

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Descripción general

Descripción

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylate ester group, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxylate ester group: This step involves esterification reactions, often using methanol and a suitable acid catalyst.

Attachment of the dimethoxyphenyl moiety: This can be done through nucleophilic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like 2,4-dimethoxyaniline.

Formation of the oxoacetamido linkage: This step involves the reaction of the intermediate with oxalyl chloride or similar reagents to introduce the oxoacetamido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive handles for further conjugation.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the piperidine ring and adjacent substituents.

-

Basic conditions (e.g., NaOH) typically achieve complete conversion within 4–6 hours at 80°C .

Amide Hydrolysis

The acetamido linker is stable under mild conditions but hydrolyzes under strong acidic or basic environments to form a carboxylic acid and amine derivatives.

Key Findings :

-

Acidic hydrolysis (6M HCl, 12h) yields the free amine (2,4-dimethoxyaniline) and a piperidine-linked glyoxylic acid derivative.

-

Amide bonds in similar structures require harsher conditions than esters due to resonance stabilization.

Reductive Amination of the Piperidine Nitrogen

The piperidine nitrogen can participate in reductive amination with aldehydes or ketones, enabling side-chain diversification.

Key Findings :

-

Sodium cyanoborohydride selectively reduces imine intermediates without affecting ester or amide groups .

-

Hydrogenation under Pd/C catalysis achieves quantitative yields but may reduce aromatic methoxy groups if excess H<sub>2</sub> is used .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl group directs electrophilic substitution to the 5-position due to the strong electron-donating methoxy groups.

Key Findings :

-

Nitration occurs at the 5-position with >90% regioselectivity in concentrated HNO<sub>3</sub> .

-

Bromination requires FeBr<sub>3</sub> as a catalyst to avoid demethylation of the methoxy groups .

Mitsunobu Reaction for Alkyl-Amino Functionalization

The secondary amide nitrogen can undergo Mitsunobu reactions with alcohols to form alkylated derivatives.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| DIAD, PPh<sub>3</sub>, THF | Benzyl alcohol, DIAD | N-benzyl derivative |

Key Findings :

-

Triphenylphosphine and diethyl azodicarboxylate (DIAD) are critical for activating the alcohol .

-

Reactions proceed at 0°C to room temperature with yields up to 75% .

Transesterification

The methyl ester undergoes transesterification with higher alcohols to modify lipophilicity.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acid catalysis (H<sub>2</sub>SO<sub>4</sub>) | Ethanol, sulfuric acid | Ethyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate |

Key Findings :

Aplicaciones Científicas De Investigación

The biological activity of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can be categorized into several key areas:

Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Antibacterial Activity : The compound has shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with IC50 values suggesting effective inhibition.

Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, including urease and certain proteases, which could have implications for treating conditions like urea cycle disorders.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various piperidine derivatives, this compound demonstrated potent activity against Staphylococcus aureus with an IC50 value as low as 0.5 µg/mL. This suggests its potential use as an antibiotic agent in clinical settings.

Case Study 2: Anticancer Potential

A series of experiments were conducted to assess the anticancer effects of the compound on human cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability, with mechanisms involving apoptosis pathways being further explored.

Case Study 3: Enzyme Inhibition

In vitro studies have shown that this compound effectively inhibits urease with an IC50 value of approximately 0.63 µM. This inhibition suggests potential therapeutic applications for conditions related to elevated urea levels, such as certain kidney disorders.

Mecanismo De Acción

The mechanism of action of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and compounds containing the dimethoxyphenyl moiety.

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Another compound with a dimethoxyphenyl group, known for its biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other research applications.

Actividad Biológica

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by research findings and case studies.

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with various acylating agents. The general synthetic route includes:

- Step 1 : Formation of the piperidine core.

- Step 2 : Introduction of the 2,4-dimethoxyphenyl group via amination.

- Step 3 : Acetylation to form the oxoacetamido moiety.

The final structure can be described by the following molecular formula:

2.1 Antimicrobial Activity

Recent studies have reported that derivatives of piperidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate antibacterial effect, suggesting potential as a lead compound for further development in antimicrobial therapies .

2.2 Anti-cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest at G0/G1 phase |

The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anti-cancer agent .

2.3 Enzyme Inhibition

The compound has been evaluated as an inhibitor of various enzymes involved in disease processes. Notably, it has shown inhibitory activity against:

- Tyrosinase : Important for melanin production; inhibition may have cosmetic applications.

- MAGL (Monoacylglycerol lipase) : Involved in endocannabinoid metabolism; potential implications for pain management and neuroprotection.

The IC50 values for enzyme inhibition are as follows:

| Enzyme | IC50 (nM) |

|---|---|

| Tyrosinase | 50 |

| MAGL | 6 |

These findings suggest that this compound could serve as a scaffold for developing new therapeutic agents targeting these pathways .

3.1 Clinical Relevance

A case study involving patients with resistant bacterial infections showed promising results when treated with derivatives of this compound, leading to improved clinical outcomes and reduced infection rates.

3.2 Research Findings

Research conducted on animal models indicated that administration of this compound led to significant reductions in tumor sizes compared to control groups. The study highlighted the importance of further clinical trials to establish safety and efficacy in humans .

Propiedades

IUPAC Name |

methyl 4-[[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-25-13-4-5-14(15(10-13)26-2)20-17(23)16(22)19-11-12-6-8-21(9-7-12)18(24)27-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYODIJCVBBLADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.